molecular formula C12H10Cl2N2O2S B2726647 4-(3,5-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine CAS No. 400084-07-3

4-(3,5-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine

Cat. No.: B2726647
CAS No.: 400084-07-3
M. Wt: 317.18
InChI Key: KDIVQEQISQYXHD-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative featuring a 3,5-dichlorophenoxy group at position 4, a methoxy group at position 5, and a methylsulfanyl group at position 2. The chlorine atoms on the phenoxy ring enhance lipophilicity and binding affinity, while the methylsulfanyl group may influence metabolic stability and intermolecular interactions .

Properties

IUPAC Name

4-(3,5-dichlorophenoxy)-5-methoxy-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c1-17-10-6-15-12(19-2)16-11(10)18-9-4-7(13)3-8(14)5-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIVQEQISQYXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC(=CC(=C2)Cl)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Pyrimidine Precursors

The synthesis typically begins with 5-methoxy-2,4-dihydroxypyrimidine, a precursor accessible via cyclization of malonic acid derivatives with urea or thiourea. Patent CN105646368A details its conversion to 2,4-dichloro-5-methoxypyrimidine using phosgene, diphosgene, or triphosgene in the presence of catalysts such as dimethylformamide (DMF). The reaction proceeds via nucleophilic attack of the hydroxyl groups by phosgene, yielding a dichlorinated intermediate critical for subsequent substitutions.

Reaction conditions :

  • Solvent: Toluene or dichloromethane
  • Temperature: 80–100°C
  • Catalyst: DMF (0.5–1.0 mol%)
  • Yield: 85–92%

Phenoxy Substitution at Position 4

The 4-chloro group in 2,4-dichloro-5-methoxypyrimidine is substituted with 3,5-dichlorophenoxy via a nucleophilic aromatic substitution (SNAr) reaction. This step requires a strong base to deprotonate 3,5-dichlorophenol, enhancing its nucleophilicity. Potassium carbonate (K₂CO₃) in polar aprotic solvents like DMSO or DMF facilitates this transformation.

Optimized protocol :

  • Reactant ratio: 1:1.2 (pyrimidine:3,5-dichlorophenol)
  • Base: K₂CO₃ (2.5 equiv)
  • Solvent: DMF, 90°C, 12–16 hours
  • Yield: 78–84%

Introduction of Methylsulfanyl Group at Position 2

The final step involves substituting the 2-chloro group with a methylsulfanyl moiety. Sodium methanethiolate (NaSMe) in ethanol or THF under reflux achieves this efficiently. Alternative methods include using thiourea followed by methylation with methyl iodide.

Key considerations :

  • Avoiding over-oxidation of the methylsulfanyl group to sulfone requires inert atmospheres (N₂/Ar).
  • Solvent choice impacts reaction rate: THF > ethanol > water.

Mechanistic Insights and Side Reactions

Chlorination Mechanism

Phosgene reacts with the hydroxyl groups of 5-methoxy-2,4-dihydroxypyrimidine to form intermediate chlorocarbonates, which eliminate CO₂ and HCl to yield dichlorinated pyrimidine. Competing side reactions include over-chlorination or ring degradation at temperatures >110°C.

Phenoxy Substitution Dynamics

The SNAr mechanism proceeds via a Meisenheimer complex, stabilized by electron-withdrawing chlorine atoms on the pyrimidine ring. Steric hindrance from the 5-methoxy group slightly reduces reaction rates at position 4 compared to position 2.

Thiolation Challenges

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to enhance safety and yield during chlorination and substitution steps. For example:

  • Phosgene is generated in situ using triphosgene, minimizing handling risks.
  • Microreactors improve heat dissipation during exothermic phenoxy substitutions.

Purification Strategies

Crude product purification involves:

  • Acid-base extraction : Adjusting pH to precipitate unreacted intermediates.
  • Crystallization : Using ethanol/water mixtures to isolate high-purity product (>90%).

Comparative Analysis of Synthetic Methods

Parameter Batch Process (Patent CN105646368A) Flow Chemistry (Patent US6693194B2)
Reaction Time 12–16 hours 2–4 hours
Yield 78–84% 85–90%
Scalability Moderate (kg-scale) High (ton-scale)
Safety Requires phosgene handling In situ phosgene generation
Purity 90–92% 94–96%

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The dichlorophenoxy group can be reduced under specific conditions to yield a less chlorinated product.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, metal hydrides.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated phenoxy derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in various research domains:

  • Anticancer Activity :
    • Several studies have indicated that pyrimidine derivatives can induce apoptosis in cancer cells. The presence of the dichlorophenoxy group enhances the compound's efficacy against specific cancer cell lines.
    • A study demonstrated that modifications to the pyrimidine structure significantly influenced its cytotoxicity against human cancer cells, including breast and colon cancer lines .
  • Antimicrobial Properties :
    • Compounds with similar structures have shown effectiveness against a variety of bacterial strains. The chlorinated phenyl groups contribute to increased antimicrobial activity by disrupting bacterial cell membranes.
  • Anti-inflammatory Effects :
    • Research has indicated that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. In vivo studies have shown a reduction in inflammation markers after treatment with related compounds.

Anticancer Evaluation

A comprehensive study focused on the synthesis and evaluation of various pyrimidine derivatives, including 4-(3,5-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine, demonstrated significant anticancer activity. The study utilized multiple human cancer cell lines to assess cytotoxic effects and found that the compound induced apoptosis through mitochondrial pathways .

Antimicrobial Testing

In a series of experiments designed to evaluate antimicrobial efficacy, 4-(3,5-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine was tested against Gram-positive and Gram-negative bacteria. The results indicated a strong inhibitory effect on bacterial growth, particularly with strains resistant to conventional antibiotics.

In Vivo Anti-inflammatory Studies

Animal model studies were conducted to investigate the anti-inflammatory properties of similar pyrimidine compounds. After administration, significant decreases in levels of pro-inflammatory cytokines were observed, supporting the potential therapeutic application of these compounds in inflammatory conditions.

Summary of Biological Activities

Activity TypeDescription
AnticancerInduces apoptosis in various cancer cell lines; effective against breast and colon cancers.
AntimicrobialEffective against multiple bacterial strains; disrupts bacterial cell membranes.
Anti-inflammatoryReduces pro-inflammatory cytokines; potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The dichlorophenoxy group may interact with hydrophobic pockets in proteins, while the methoxy and methylsulfanyl groups can form hydrogen bonds or other interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

a) 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine (CAS: 338955-88-7)
  • Key Differences: Sulfanyl Substituent: The sulfanyl group at position 2 is substituted with a 2,6-dichlorobenzyl moiety instead of a methyl group. This compound was discontinued commercially (CymitQuimica, 2025), suggesting challenges in synthesis or stability .
b) 4-(2,4-Dichlorophenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine (Compound 18)
  • Key Differences: Core Structure: Thieno[2,3-d]pyrimidine (a fused thiophene-pyrimidine system) instead of a simple pyrimidine. Substituents: 2,4-Dichlorophenoxy (vs. 3,5-dichlorophenoxy) and dimethyl groups at positions 5 and 5. The 2,4-dichlorophenoxy group may alter electronic effects compared to the 3,5-isomer .
c) 4-(3-Methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (Compound 17)
  • Key Differences: Core Structure: Tetrahydrobenzothienopyrimidine, a saturated fused-ring system. Substituents: 3-Methylphenoxy (non-halogenated) group. Impact: The lack of chlorine atoms reduces electronegativity and lipophilicity, likely diminishing target affinity compared to chlorinated analogs .

Physical and Spectroscopic Properties

Compound Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Key Observations
Target Compound Pyrimidine 3,5-Cl₂-phenoxy, 5-OCH₃, 2-SCH₃ Not Reported ~316 (calculated) Balanced lipophilicity and steric profile
CAS 338955-88-7 Pyrimidine 3,5-Cl₂-phenoxy, 5-OCH₃, 2-S-(2,6-Cl₂Bz) Discontinued ~484 (calculated) High steric hindrance; synthesis challenges
Compound 18 Thieno[2,3-d]pyrimidine 2,4-Cl₂-phenoxy, 5,6-(CH₃)₂ 125 ~330 (observed) High rigidity; improved thermal stability
Compound 17 Benzothienopyrimidine 3-CH₃-phenoxy, tetrahydro 95–96 297.0 ([M+H]⁺) Reduced lipophilicity; lower melting point

Biological Activity

4-(3,5-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, anticancer, and other pharmacological properties.

  • Molecular Formula: C₁₄H₁₃Cl₂N₄O₂S
  • Molecular Weight: 347.25 g/mol
  • CAS Number: 339275-99-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications. The following sections detail specific activities and findings.

Antimicrobial Activity

Research indicates that compounds similar to 4-(3,5-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine exhibit significant antimicrobial properties. For instance, derivatives with similar functional groups have shown effectiveness against both Gram-positive and Gram-negative bacteria.

  • Case Study: A study published in MDPI highlighted that certain pyrimidine derivatives demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 µM to 32 µM for various derivatives .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.

  • Research Findings:
    • IC50 Values: In vitro studies reported IC50 values in the low micromolar range (e.g., 2.2 µM to 5.3 µM) against several cancer cell lines, including MCF-7 and HCT116 .
    • Mechanism of Action: The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression, as indicated by molecular docking studies that suggest strong interactions with target proteins involved in cell survival pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives.

Substituent Effect on Activity
Methoxy groupEnhances lipophilicity and bioavailability
Chlorine substitutionIncreases potency against cancer cells
Methylsulfanyl groupContributes to antimicrobial activity

Detailed Research Findings

  • Anticonvulsant Properties: Some derivatives have shown anticonvulsant effects, suggesting a broader pharmacological profile.
  • Anti-inflammatory Effects: The compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

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